Bicyclo[4.1.0]heptane-7-carbaldehyde
Overview
Description
Bicyclo[4.1.0]heptane-7-carbaldehyde is an organic compound with the molecular formula C8H12O. It is a bicyclic structure that includes a cyclohexane ring fused to a cyclopropane ring, with an aldehyde functional group attached to the seventh carbon atom. This compound is of interest in various fields of research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo[4.1.0]heptane-7-carbaldehyde can be synthesized through several methods. One common approach involves the Simmons-Smith reaction, where diiodomethane and a zinc-copper couple react with cyclohexene in diethyl ether to form the bicyclic structure . Another method involves the oxidation of bicyclo[4.1.0]heptane-7-methanol using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
While specific industrial production methods for bicyclo[41
Chemical Reactions Analysis
Types of Reactions
Bicyclo[4.1.0]heptane-7-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde carbon, with nucleophiles like Grignard reagents to form secondary alcohols.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, PCC, Dess-Martin periodinane
Reduction: NaBH4, LiAlH4
Substitution: Grignard reagents (RMgX)
Major Products Formed
Oxidation: Bicyclo[4.1.0]heptane-7-carboxylic acid
Reduction: Bicyclo[4.1.0]heptane-7-methanol
Substitution: Secondary alcohols with various alkyl groups
Scientific Research Applications
Bicyclo[4.1.0]heptane-7-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and fragrances.
Mechanism of Action
The mechanism of action of bicyclo[4.1.0]heptane-7-carbaldehyde largely depends on its functional group interactions. The aldehyde group can form Schiff bases with amines, which are important in various biochemical pathways. Additionally, the compound’s bicyclic structure can interact with enzymes and receptors, influencing their activity and leading to various biological effects.
Comparison with Similar Compounds
Bicyclo[4.1.0]heptane-7-carbaldehyde can be compared with other similar compounds such as:
Norcarane (Bicyclo[4.1.0]heptane): Lacks the aldehyde functional group and is primarily used in hydrocarbon research.
Bicyclo[3.1.0]hexane-6-carbaldehyde: A smaller bicyclic compound with similar reactivity but different structural properties.
Bicyclo[4.2.0]octane-8-carbaldehyde: A larger bicyclic compound with an additional carbon in the ring structure, leading to different chemical behavior.
Bicyclo[41
Properties
IUPAC Name |
bicyclo[4.1.0]heptane-7-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c9-5-8-6-3-1-2-4-7(6)8/h5-8H,1-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIOWCLFTUUSRGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C2C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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